molecular formula C21H25BrN2O2 B11381407 2-bromo-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]benzamide

2-bromo-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]benzamide

Cat. No.: B11381407
M. Wt: 417.3 g/mol
InChI Key: DTHHALVHXANPEF-UHFFFAOYSA-N
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Description

2-bromo-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]benzamide is a complex organic compound that features a bromine atom, a methoxyphenyl group, and a piperidinyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride.

    Amidation: The 4-methoxyphenylacetyl chloride is then reacted with piperidine to form N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide.

    Bromination: The final step involves the bromination of the acetamide derivative using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones, and reduction to form amines or alcohols.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

    Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

2-bromo-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-bromo-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]benzamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The methoxyphenyl and piperidinyl groups can enhance binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-[2-(4-methoxyphenyl)ethyl]benzamide
  • 2-bromo-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide
  • 2-bromo-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide

Uniqueness

2-bromo-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]benzamide is unique due to the presence of the piperidinyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature can enhance its potential as a pharmaceutical agent or as a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C21H25BrN2O2

Molecular Weight

417.3 g/mol

IUPAC Name

2-bromo-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]benzamide

InChI

InChI=1S/C21H25BrN2O2/c1-26-17-11-9-16(10-12-17)20(24-13-5-2-6-14-24)15-23-21(25)18-7-3-4-8-19(18)22/h3-4,7-12,20H,2,5-6,13-15H2,1H3,(H,23,25)

InChI Key

DTHHALVHXANPEF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2Br)N3CCCCC3

Origin of Product

United States

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